4-Octylbenzylamine
Overview
Description
4-Octylbenzylamine is an organic compound with the molecular formula C15H25N. It is a hydrophobic molecule that is soluble in organic solvents. This compound is known for its affinity for anions and aromatic hydrocarbons, as well as its ability to be immobilized on surfaces .
Preparation Methods
4-Octylbenzylamine can be synthesized through various methods. One common synthetic route involves the reaction of p-(n-octyl)benzyl bromide with sodium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature, and the solvents are removed under reduced pressure. The residue is then diluted with methanol and treated with concentrated hydrochloric acid. The product is extracted with diethyl ether, washed with sodium hydroxide solution, brine, dried over anhydrous magnesium sulfate, and filtered to obtain this compound as a colorless oil .
Chemical Reactions Analysis
4-Octylbenzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Scientific Research Applications
4-Octylbenzylamine has several scientific research applications:
Chemistry: It is used as a chromatographic stationary phase to separate solutes with similar properties.
Biology: Its hydrophobic nature and affinity for anions and aromatic hydrocarbons make it useful in various biological studies.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Octylbenzylamine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a series of biochemical reactions. For example, benzylamine, a related compound, binds to serine protease and trypsin-2, leading to their inhibition . Similar interactions can be expected for this compound, although specific targets and pathways may vary.
Comparison with Similar Compounds
4-Octylbenzylamine can be compared with other benzylamines and alkylbenzenes:
3-Methyl-N-methylbenzylamine: Similar in structure but with different alkyl chain length and substitution pattern.
N-Methyldodecylamine: Another alkylamine with a longer alkyl chain.
1-Benzyl-3-acetamidopyrrolidine: A benzylamine derivative with a pyrrolidine ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
(4-octylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAZFYWZBSXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570501 | |
Record name | 1-(4-Octylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176956-02-8 | |
Record name | 1-(4-Octylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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